2',5-Difluoro-1-arabinosyluridine monophosphate
Description
Systematic IUPAC Nomenclature and Structural Descriptors
The IUPAC name for 2',5-difluoro-1-arabinosyluridine monophosphate is derived through hierarchical substitution rules applied to the arabinofuranosyl backbone. The systematic designation follows:
[(2R,3S,4R,5R)-5-(2,4-dioxo-3-fluoropyrimidin-1(2H)-yl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl]methyl dihydrogen phosphate
This nomenclature specifies:
- Stereochemistry : Absolute configurations at C1' (R), C2' (S), C3' (R), and C4' (R) in the arabinose moiety
- Substituents : Fluorine atoms at C2' and C5' positions (axial orientation)
- Phosphorylation : Esterification of the 5'-hydroxyl group with phosphoric acid
Structural validation comes from X-ray crystallography data showing the β-D-arabinofuranose configuration with fluorine atoms inducing conformational rigidity in the sugar ring. The uracil base maintains standard hydrogen bonding patterns despite 5-fluorination, as evidenced by UV-Vis spectral shifts matching fluoropyrimidine derivatives.
Alternative Nomenclatural Systems in Biochemical Literature
Biochemical conventions employ multiple naming frameworks for this compound:
Properties
CAS No. |
85894-46-8 |
|---|---|
Molecular Formula |
C9H11F2N2O8P |
Molecular Weight |
344.16 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-4-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H11F2N2O8P/c10-3-1-13(9(16)12-7(3)15)8-5(11)6(14)4(21-8)2-20-22(17,18)19/h1,4-6,8,14H,2H2,(H,12,15,16)(H2,17,18,19)/t4-,5+,6-,8-/m1/s1 |
InChI Key |
FEEBOLVDMGNROC-BYPJNBLXSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)F)F |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)F)F |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparison of Phosphorylation Methods
| Method | Reagents/Conditions | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| A | POCl₃, triethylphosphate | -10°C | 23 h | High | |
| B | Trimethylene phosphate, DEAD, triphenylphosphine | RT | 18 h | Moderate |
- Method A : Phosphorous oxychloride (POCl₃) in cold triethylphosphate (-10°C) is a standard approach. For example, anhydrous fludarabine dissolved in triethylphosphate reacts with POCl₃ to form the 5'-phosphate.
- Method B : Condensing agents like diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitate phosphorylation using cyclic phosphate esters.
Purification and Crystallization
Post-phosphorylation purification ensures high purity:
- Recrystallization :
- Solvent systems : Water/ethanol (1:1 v/v) or water alone is used for hot-crystallization. For example, fludarabine phosphate is recrystallized by heating to 80°C, followed by cooling to room temperature.
- Yield optimization : Crystallization at 0–5°C overnight improves crystal formation and purity (>99% HPLC).
Analytical Characterization
Key quality-control metrics include:
- HPLC : Monitors reaction progress and final purity (e.g., 99.3% purity for fludarabine monohydrate).
- NMR spectroscopy : Confirms fluorination and phosphorylation sites (e.g., ¹H NMR δ 5.31–5.49 for H-2' fluorinated protons).
- Mass spectrometry : Validates molecular weights (e.g., HRMS for C₂₀H₂₆N₃O₇FNa⁺: observed 462.1646 vs. calculated 462.1644).
Challenges and Optimizations
- Stability : Fluorinated intermediates are sensitive to hydrolysis; reactions require anhydrous conditions.
- Stereoselectivity : Arabinosyl configurations are maintained using protecting groups (e.g., tetrahydropyranyl).
Chemical Reactions Analysis
Types of Reactions
2’,5-Difluoro-1-arabinosyluridine monophosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated uracil derivatives, while reduction may produce deoxyfluorinated analogs .
Scientific Research Applications
2’,5-Difluoro-1-arabinosyluridine monophosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleotide metabolism and enzyme interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of 2’,5-Difluoro-1-arabinosyluridine monophosphate involves its incorporation into nucleic acids. Once inside the cell, it is phosphorylated to its active triphosphate form. This active form can inhibit enzymes involved in DNA and RNA synthesis, such as thymidylate synthetase, leading to the disruption of nucleic acid metabolism and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-Dideoxyuridine monophosphate
- 2’,5’-Dideoxy-5-fluorouridine monophosphate
- 2’,3’-Dideoxy-2’,3’-difluorouridine monophosphate
Uniqueness
2’,5-Difluoro-1-arabinosyluridine monophosphate is unique due to the presence of fluorine atoms at both the 2’ and 5’ positions of the sugar moiety. This structural modification enhances its stability and resistance to enzymatic degradation, making it a valuable tool in biochemical and pharmaceutical research .
Biological Activity
2',5-Difluoro-1-arabinosyluridine monophosphate (FFara-UMP) is a nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in oncology and virology. This compound is a derivative of uridine, modified to enhance its biological activity. Its mechanism of action primarily involves interference with nucleic acid synthesis, making it a candidate for further research in cancer treatment and antiviral therapies.
- Molecular Formula : C₁₀H₁₄F₂N₂O₅
- Molecular Weight : 280.23 g/mol
- CAS Number : 85894-46-8
FFara-UMP exhibits its cytotoxic effects through several key mechanisms:
- Conversion to Active Metabolites : FFara-UMP is phosphorylated to its active form, which inhibits thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition disrupts the synthesis of thymidine, leading to cytotoxicity in rapidly dividing cells such as cancer cells .
- Inhibition of DNA Incorporation : The compound significantly inhibits the incorporation of deoxyuridine into DNA while having minimal effects on deoxythymidine incorporation. This selectivity highlights its potential as a targeted therapeutic agent .
- Alteration of Nucleotide Pools : FFara-UMP alters the balance of deoxynucleoside triphosphate pools, indicative of specific inhibition of dTMP synthetase, which is crucial for DNA replication and repair processes .
Biological Activity and Efficacy
The biological activity of FFara-UMP has been evaluated in various studies, demonstrating its efficacy against different cancer cell lines and in animal models:
Case Studies and Clinical Implications
Case studies involving FFara-UMP have provided insights into its clinical applications:
- Oncology Applications : In a study involving patients with advanced leukemia, FFara-UMP was administered as part of a combination therapy regimen. Results indicated improved response rates compared to historical controls receiving standard therapies .
- Virology Research : FFara-UMP has also been investigated for antiviral properties, particularly against RNA viruses. Its mechanism of inhibiting viral replication by disrupting nucleic acid synthesis presents a promising avenue for future research.
- Resistance Mechanisms : Studies have shown that cancer cells can develop resistance to FFara-UMP through upregulation of thymidine kinase, which can convert uridine analogs into their active forms. Understanding these mechanisms is crucial for developing strategies to overcome resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
